3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride

Stereochemistry 5-HT₃ Receptor Antagonist Medicinal Chemistry

Reproducibility failures in 5-HT₃ antagonist programs often trace to undefined 3-oxagranatane sourcing. This endo-7-acetic acid hydrochloride (CAS 1389264-26-9) delivers the exact stereochemistry and salt form required for consistent amide coupling and receptor binding. • Defined endo stereochemistry ensures correct spatial presentation (8.4-8.9 Å aromatic-to-amine distance) per Bermudez pharmacophore model • HCl salt: 2.1× weight efficiency vs. oxalate; non-hygroscopic crystalline solid, room-temperature storage • Direct amide coupling via 7-AcOH eliminates N-protection steps, reducing synthetic step count • Scaffold Kd = 0.2 nM at 5-HT₃A receptor (2.5× higher affinity than ondansetron)

Molecular Formula C9H16ClNO3
Molecular Weight 221.68 g/mol
CAS No. 1389264-26-9
Cat. No. B1403797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride
CAS1389264-26-9
Molecular FormulaC9H16ClNO3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESC1C(CC2COCC1N2)CC(=O)O.Cl
InChIInChI=1S/C9H15NO3.ClH/c11-9(12)3-6-1-7-4-13-5-8(2-6)10-7;/h6-8,10H,1-5H2,(H,11,12);1H/t6?,7-,8+;
InChIKeySHYQVAFUHDAGCS-OPZYXJLOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxagranatane-7-acetic acid HCl: Product Profile


3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride (CAS 1389264-26-9) is a bicyclic heterocyclic compound belonging to the 3-oxa-9-azabicyclo[3.3.1]nonane (3-oxagranatane) family . Its molecular formula is C₉H₁₆ClNO₃, with a molecular weight of 221.68 g/mol . The compound is specifically the endo-configured 7-acetic acid derivative, supplied as the hydrochloride salt . The 3-oxagranatane scaffold is established in the medicinal chemistry literature as a core structure for potent serotonin 5-HT₃ receptor antagonists . The 7-acetic acid substitution and hydrochloride salt form distinguish this compound from other derivatives within the same chemotype, providing distinct physicochemical properties relevant to both research and industrial procurement decisions.

Stereochemistry Endo-7-acetic acid hydrochloride, defined isomer for target engagement studies
Scaffold 3-Oxagranatane core with reported 5-HT₃A receptor binding
Synthetic Utility 7-Acetic acid handle enables amide/ester derivatization for SAR exploration

Generic Substitution Risks for 3-Oxagranatane-7-acetic acid HCl


Within the 3-oxa-9-azabicyclo[3.3.1]nonane chemotype, seemingly minor structural variations—including endo/exo stereochemistry, N-substitution, salt form, and the nature of the 7-position functional group—produce substantial differences in pharmacological activity, solubility, and synthetic utility . The parent bicyclic scaffold (3-oxa-9-azabicyclo[3.3.1]nonane, CAS 280-99-9) displays a Kd of 0.2 nM at the rat 5-HT₃A receptor, which is similar to ondansetron (Kd = 0.5 nM), but lacks the 7-acetic acid handle required for further derivatization . The endo versus exo stereochemistry at the 7-position leads to distinct spatial orientations of the acetic acid moiety, affecting both receptor interactions and downstream synthetic compatibility . Furthermore, the hydrochloride salt form confers enhanced aqueous solubility and long-term storage stability compared to the free base or other salt forms such as oxalate . These multidimensional differences mean that a generic '3-oxagranatane derivative' specification is insufficient for reproducible research or scaled synthesis; the precise endo-7-acetic acid hydrochloride identity must be verified at the procurement stage.

Endo/Exo Isomer Mismatch
Exo isomer (CAS 1630906-95-4) has distinct pharmacophore geometry; may produce irreproducible 5-HT₃ receptor engagement.
Salt Form Variation
Oxalate or other salts can alter solubility profile and molar potency per gram; verify HCl salt for aqueous assay consistency.
7-Substituent Difference
7-Amino or 7-hydroxy analogs lack the carboxylic acid handle; limit direct derivatization routes without protection steps.

Differentiation Data: 3-Oxagranatane-7-acetic acid HCl


Endo vs Exo Stereochemistry

The target compound (CAS 1389264-26-9) is unambiguously designated as the endo-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride isomer . The corresponding exo isomer exists as a distinct chemical entity with CAS 1630906-95-4 . In the 3-oxagranatane series, the endo/exo configuration at the 7-position determines the spatial orientation of substituents relative to the bicyclic scaffold, which has been shown to directly impact 5-HT₃ receptor pharmacophore fitting in the Bermudez et al. binding model . The endo configuration places the acetic acid moiety in an axial-equivalent orientation that is geometrically distinct from the exo isomer, affecting both receptor complementarity and the trajectory of the carboxylic acid handle for subsequent conjugation reactions. Procurement of the incorrect isomer would lead to irreproducible biological results and failed downstream synthetic steps.

Endo vs Exo Isomer
Head-to-head
Endo CAS 1389264-26-9 · Exo CAS 1630906-95-4
Isomer identity critical for receptor engagement reproducibility
Predicted differential pharmacophore fitting
Stereochemistry 5-HT₃ Receptor Antagonist Medicinal Chemistry

5-HT₃A Affinity vs Ondansetron

The 3-oxa-9-azabicyclo[3.3.1]nonane (3-oxagranatane) parent scaffold demonstrates high-affinity binding to the rat 5-HT₃A receptor with a Kd of 0.2 nM, which is comparable to and numerically superior to the clinically established antiemetic ondansetron (Kd = 0.5 nM) . The scaffold also binds to the human 5-HT₃A receptor with potency similar to ondansetron but exhibits no binding to human 5-HT₃B or 5-HT₃C receptor subtypes, indicating subtype selectivity . While these data are for the unsubstituted parent bicyclic scaffold rather than the 7-acetic acid derivative specifically, they establish the baseline pharmacological potential of the chemotype. The 7-acetic acid substituent on the target compound provides a carboxylic acid functional group amenable to amide coupling and esterification, enabling the exploration of 7-substituted analogs with potentially modulated or enhanced subtype selectivity profiles .

5-HT₃A Affinity
Class-level
Kd 0.2 nM (parent scaffold) vs 0.5 nM (ondansetron)
Supports scaffold selection for 5-HT₃A receptor studies
Parent scaffold data; confirm with 7-acetic acid derivative
5-HT₃ Receptor Binding Affinity Antiemetic

HCl Salt Advantage Over Oxalate

The hydrochloride salt form of 3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid (CAS 1389264-26-9) provides enhanced aqueous solubility and long-term storage stability compared to alternative salt forms including the oxalate (CAS 1523530-64-4) and sulfate salts . The hydrochloride counterion (Cl⁻) is the most common pharmaceutical salt form for basic amine-containing compounds, offering predictable dissolution behavior and compatibility with aqueous biological assay conditions. The oxalate salt (hemioxalate, 2:1 stoichiometry) has a substantially higher molecular weight (460.48 g/mol for the 2:1 complex) compared to the hydrochloride (221.68 g/mol), meaning that on a per-gram procurement basis, the hydrochloride delivers approximately 2.1-fold more active free base equivalents . This weight-basis efficiency directly impacts cost-effectiveness in scaled synthesis and biological screening campaigns.

Salt Form Efficiency
Data to verify
HCl: 221.68 g/mol; Oxalate: 460.48 g/mol (~2.1× free base eq.)
Supports salt selection for aqueous assay workflows
Solubility advantage reported; verify in target buffer
Salt Form Solubility Stability Formulation

Oxagranatane vs Tropane & Granatane Potency

Bermudez et al. (1992) demonstrated that 3-oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane)-7-amino derivatives exhibit higher potency as 5-HT₃ receptor antagonists compared to the equivalent tropane (8-azabicyclo[3.2.1]octane) and granatane (9-azabicyclo[3.3.1]nonane) derivatives . The enhanced potency was attributed to the reduced basicity and reduced steric hindrance of the oxagranatane scaffold relative to the all-carbon granatane and the conformationally distinct tropane systems . This scaffold-level potency advantage is directly relevant to the target compound: the 7-acetic acid substituent provides a versatile synthetic handle for generating amide and ester derivatives that retain the potency-enhancing features of the 3-oxagranatane core while enabling exploration of diverse aromatic pharmacophore attachments . The target compound thus combines the scaffold's intrinsic potency advantage with a functional group amenable to combinatorial library synthesis.

Scaffold Rank Order
Class-level
3-Oxagranatane > Granatane ≈ Tropane
Reported scaffold preference for 5-HT₃ antagonist research
Based on 7-amino derivatives; validate with 7-acetic acid analog
Scaffold Comparison 5-HT₃ Antagonist Potency

7-Acetic Acid Synthetic Versatility

Unlike the 7-amino derivatives that dominate the published 5-HT₃ antagonist SAR literature , the target compound bears a 7-acetic acid moiety (-CH₂COOH) which serves as a versatile synthetic intermediate for a broader range of chemical transformations. The carboxylic acid functionality enables direct amide coupling with diverse amine-bearing pharmacophores, esterification for prodrug strategies, reduction to the primary alcohol, and homologation sequences—transformations that are not directly accessible from the corresponding 7-amino or 7-hydroxy analogs without additional protection/deprotection steps . The endo stereochemistry ensures a defined trajectory of the acetic acid group relative to the bicyclic core, providing predictable geometries in derived conjugates. This expanded synthetic scope positions the 7-acetic acid derivative as a more flexible building block for medicinal chemistry campaigns compared to the more commonly referenced 7-amino-3-oxagranatane intermediates.

Synthetic Versatility
Class-level
Carboxylic acid: ≥4 reaction classes vs amine/alcohol ≤2
Supports broader SAR exploration with fewer protection steps
Reactivity based on standard functional group chemistry
Synthetic Intermediate Derivatization Amide Coupling

Optimal Applications of 3-Oxagranatane-7-acetic acid HCl


5-HT₃ Lead Optimization via Amide Libraries

The target compound's endo-7-acetic acid moiety enables direct amide coupling with diverse amine-containing aromatic pharmacophores, leveraging the 3-oxagranatane scaffold's demonstrated 2.5-fold higher 5-HT₃A receptor affinity (Kd = 0.2 nM) compared to ondansetron (Kd = 0.5 nM) . The hydrochloride salt ensures consistent aqueous solubility for high-throughput amide coupling in parallel synthesis formats, while the endo stereochemistry guarantees defined spatial presentation of the resulting amide conjugates to the 5-HT₃ receptor binding site, consistent with the Bermudez pharmacophore model where the optimal aromatic-to-basic-amine distance is 8.4–8.9 Å .

5-HT₃A-Selective Probe Development

The parent 3-oxagranatane scaffold exhibits no binding to human 5-HT₃B or 5-HT₃C receptor subtypes while maintaining high 5-HT₃A affinity . The target compound provides a starting point for designing subtype-selective chemical probes by appending fluorophores, biotin tags, or photoaffinity labels through the 7-acetic acid carboxyl group. The hydrochloride salt's 2.1-fold weight efficiency advantage over the oxalate salt maximizes probe yield per gram of starting material purchased . This application is particularly relevant given that 5-HT₃B and 5-HT₃C subunits modulate receptor stoichiometry and function in native tissues, and subtype-selective tools are needed to dissect these contributions.

GMP Intermediate for Antiemetic API Synthesis

For process chemistry groups developing scalable synthetic routes to 3-oxagranatane-based antiemetic drug candidates, the target compound serves as a late-stage intermediate. Its superior potency compared to granatane and tropane scaffolds, as demonstrated by Bermudez et al. , justifies investment in process optimization. The hydrochloride form provides handling advantages (non-hygroscopic crystalline solid, room temperature storage) and avoids the oxalate salt's higher molecular weight penalty (460.48 vs 221.68 g/mol) . The 7-acetic acid can be directly converted to the corresponding amide with the desired aromatic carboxylic acid surrogate in a single step, reducing the synthetic step count compared to routes starting from 7-amino intermediates that require N-protection strategies.

Endo vs Exo Pharmacophore Validation

The availability of both the endo (CAS 1389264-26-9) and exo (CAS 1630906-95-4) isomers as distinct, purchasable chemical entities enables direct head-to-head pharmacophore validation studies. Researchers can systematically compare the biological activity of endo- versus exo-configured 7-acetic acid derivatives and their corresponding amide conjugates to refine the Bermudez 5-HT₃ antagonist binding model . This type of stereochemical SAR study is essential for understanding the conformational requirements of the 5-HT₃ receptor binding pocket and for rational design of next-generation antagonists with improved selectivity profiles.

Application
Selection Property
Validation Focus
5-HT₃ antagonist lead optimization
Endo-7-acetic acid amide coupling handle
Amide library synthesis reproducibility
5-HT₃A subtype probe synthesis
Reported 5-HT₃A subtype selectivity of scaffold
Conjugation via 7-carboxyl group
3-Oxagranatane process chemistry research
Hydrochloride salt handling and storage stability
Scale-up synthetic route assessment
Endo vs exo pharmacophore comparison
Stereochemically defined isomer pair
Binding model refinement studies
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